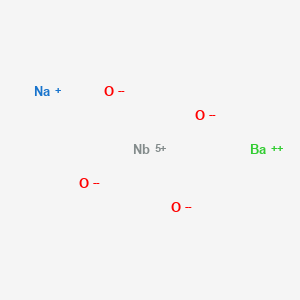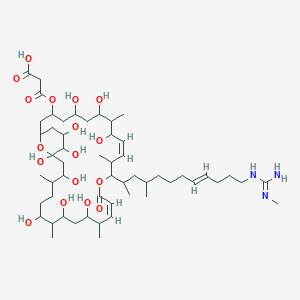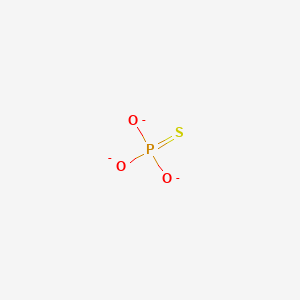
Barium niobium sodium oxide (Ba2Nb5NaO15)
Overview
Description
Barium niobium sodium oxide (Ba2Nb5NaO15) is an inorganic compound known for its unique crystal structure and properties. It is a white orthorhombic crystal with a high melting point of 1437°C and a density of 5.400 g/cm³ . This compound is notable for its applications in various fields, including electronics and materials science, due to its excellent electrical, magnetic, and optical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium niobium sodium oxide can be synthesized through a solid-state reaction method. This involves mixing stoichiometric amounts of sodium niobate and barium titanate, followed by calcination at high temperatures . The typical reaction conditions include heating the mixture at temperatures around 1200-1400°C for several hours to ensure complete reaction and formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of barium niobium sodium oxide often involves similar high-temperature solid-state reactions. The raw materials, typically high-purity sodium carbonate, barium carbonate, and niobium pentoxide, are mixed and heated in a controlled environment to achieve the desired purity and phase composition .
Chemical Reactions Analysis
Types of Reactions: Barium niobium sodium oxide primarily undergoes solid-state reactions, including phase transitions and interactions with other oxides. It is relatively stable and does not readily undergo oxidation or reduction under normal conditions .
Common Reagents and Conditions: The compound is typically synthesized and studied in the presence of high-purity reagents such as sodium carbonate, barium carbonate, and niobium pentoxide. The reactions are conducted at high temperatures (1200-1400°C) to facilitate the formation of the desired phase .
Major Products: The primary product of these reactions is barium niobium sodium oxide itself. depending on the reaction conditions and the presence of other reactants, various niobate phases can be formed .
Scientific Research Applications
Barium niobium sodium oxide has a wide range of applications in scientific research due to its unique properties:
Electrooptic and Nonlinear Optic Applications: It is used for second harmonic generation and parametric conversion of radiation, making it valuable in laser technology.
Piezoelectric and Ferroelectric Materials: The compound exhibits piezoelectric properties, making it useful in sensors and actuators.
High-Frequency Electronics: Its dielectric properties make it suitable for use in capacitors and other high-frequency electronic components.
Mechanism of Action
The mechanism by which barium niobium sodium oxide exerts its effects is primarily related to its crystal structure and the interactions between its constituent ions. The compound’s unique structure allows for efficient phase matching in nonlinear optical applications, enabling the conversion of infrared radiation to visible light . Additionally, its piezoelectric properties arise from the alignment of dipoles within the crystal lattice under an applied electric field .
Comparison with Similar Compounds
Barium niobium sodium oxide can be compared with other niobate compounds such as lithium niobate (LiNbO3) and potassium niobate (KNbO3):
Lithium Niobate (LiNbO3): Known for its excellent electrooptic properties, lithium niobate is widely used in optical modulators and waveguides.
Potassium Niobate (KNbO3): Potassium niobate is another ferroelectric material with applications in nonlinear optics.
These comparisons highlight the unique advantages of barium niobium sodium oxide in terms of its stability, nonlinear optical properties, and energy-storage capabilities.
Properties
IUPAC Name |
sodium;barium(2+);niobium(5+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.Na.Nb.4O/q+2;+1;+5;4*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJLXXSXDXTZAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Na+].[Nb+5].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaNaNbO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90924423 | |
| Record name | Barium niobium(5+) sodium oxide (1/1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90924423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12323-03-4 | |
| Record name | Barium niobium sodium oxide (Ba2Nb5NaO15) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012323034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barium niobium sodium oxide (Ba2Nb5NaO15) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Barium niobium(5+) sodium oxide (1/1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90924423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibarium sodium pentaniobate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















